molecular formula C11H13N5OS B13842886 1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one

1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one

Cat. No.: B13842886
M. Wt: 263.32 g/mol
InChI Key: HGIVZWRPNVSCJQ-UHFFFAOYSA-N
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Description

1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one is a heterocyclic compound that features a pyrazole and thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one typically involves the formation of the pyrazole and thiazole rings followed by their coupling to the pyrrolidin-2-one core. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrazole ring through cyclization of hydrazines with 1,3-diketones.

    Thiazole Formation: Synthesis of the thiazole ring via cyclization of thioamides with α-haloketones.

    Coupling Reactions: Coupling of the pyrazole and thiazole rings to the pyrrolidin-2-one core using amide bond formation techniques.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow chemistry to enhance yield and purity while reducing reaction times and waste.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reduction of the pyrazole or thiazole rings using agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the pyrazole or thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: m-chloroperbenzoic acid, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products

    N-oxides: Formed from oxidation reactions.

    Reduced Derivatives: Formed from reduction reactions.

    Substituted Derivatives: Formed from substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined pyrazole-thiazole structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H13N5OS

Molecular Weight

263.32 g/mol

IUPAC Name

1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one

InChI

InChI=1S/C11H13N5OS/c1-16-3-2-8(10(16)17)14-11-15-9(6-18-11)7-4-12-13-5-7/h4-6,8H,2-3H2,1H3,(H,12,13)(H,14,15)

InChI Key

HGIVZWRPNVSCJQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)NC2=NC(=CS2)C3=CNN=C3

Origin of Product

United States

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